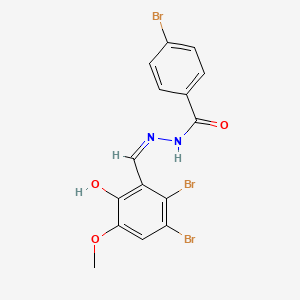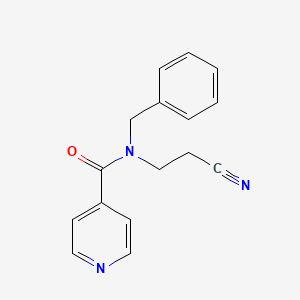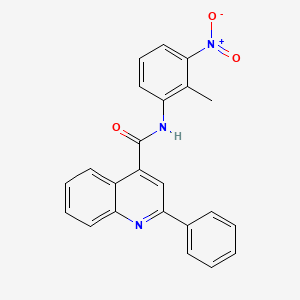![molecular formula C18H25FN2O B6106025 4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as PF-06282999 and belongs to the class of benzamide compounds.
作用機序
The mechanism of action of 4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide involves its binding to the NOP receptor and blocking its activity. The NOP receptor is a G protein-coupled receptor that is activated by the endogenous peptide nociceptin/orphanin FQ. The binding of nociceptin/orphanin FQ to the NOP receptor results in the activation of several intracellular signaling pathways, which ultimately lead to the modulation of pain, anxiety, and depression. The binding of this compound to the NOP receptor blocks the activity of nociceptin/orphanin FQ, resulting in the inhibition of intracellular signaling pathways and the modulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to be a potent and selective antagonist of the NOP receptor, which is involved in several physiological processes, including pain modulation, anxiety, and depression. Studies have also shown that the administration of this compound results in the modulation of pain, anxiety, and depression in animal models.
実験室実験の利点と制限
The advantages of using 4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide in lab experiments include its potent and selective antagonist activity towards the NOP receptor, which makes it a useful tool for studying the physiological and biochemical effects of the NOP receptor. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
For the study of 4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide include its potential therapeutic applications in the treatment of pain, anxiety, and depression. Further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and to optimize its structure for improved bioavailability and potency. Additionally, the development of novel NOP receptor antagonists may provide new opportunities for the treatment of pain, anxiety, and depression.
合成法
The synthesis of 4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide involves several steps. The first step is the preparation of 4-fluorobenzoic acid, which is then converted into its acid chloride derivative. This derivative is then reacted with N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)amine to obtain the final product, this compound.
科学的研究の応用
4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in several physiological processes, including pain modulation, anxiety, and depression. Studies have shown that NOP receptor antagonists have potential therapeutic applications in the treatment of pain, anxiety, and depression.
特性
IUPAC Name |
4-fluoro-N-[[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-3-14(2)12-21-10-4-5-15(13-21)11-20-18(22)16-6-8-17(19)9-7-16/h3,6-9,15H,4-5,10-13H2,1-2H3,(H,20,22)/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHFFRXMQGXENY-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)

![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)

![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6106019.png)
![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)